molecular formula C25H19F3N2O3 B2809553 [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 956356-50-6

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2809553
CAS No.: 956356-50-6
M. Wt: 452.433
InChI Key: PFSVTNJONQBCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone features a pyrazole core substituted at positions 3 and 4 with 4-methoxyphenyl groups. The pyrazole’s N1 position is linked to a methanone group bearing a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c1-32-20-10-6-16(7-11-20)22-15-30(29-23(22)17-8-12-21(33-2)13-9-17)24(31)18-4-3-5-19(14-18)25(26,27)28/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSVTNJONQBCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The trifluoromethyl group enhances its binding affinity and specificity towards certain proteins, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Pyrazole Derivatives with Trifluoromethylphenyl Substituents

Several analogs share structural similarities with the target compound, particularly in the pyrazole core and trifluoromethylphenyl group:

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Compound 16 () 4-bromo-3-methyl-anilino C₂₆H₁₈BrF₆N₃O₂ Bromo and methyl substituents Growth inhibition
Compound 17 () 3,4-difluoroanilino C₂₅H₁₅F₈N₃O₂ Difluoro substituents Growth inhibition
Compound 26 () 5-chloro-2,4-difluoro-anilino C₂₅H₁₅ClF₇N₃O₂ Chloro and difluoro groups Not specified
Compound 14E () 4-methoxyphenyl, 5-iodo C₂₇H₁₈F₃INO₂ Iodo and methoxy groups Not specified

Key Observations :

  • Substituent Effects: Halogenated anilino groups (e.g., Br, Cl, F) in analogs like Compounds 16–19 () enhance lipophilicity, which may improve membrane permeability .
  • Methoxy Groups : The 4-methoxyphenyl groups in the target compound and Compound 14E () may contribute to π-π stacking interactions in enzyme binding pockets .

Pyrazoline and Pyrimidine Derivatives

  • 1-Acetyl-pyrazolines (): These derivatives exhibit antitumor and anti-inflammatory activities. The flattened envelope conformation of the pyrazoline ring in analogs like 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggests conformational flexibility, which may influence binding kinetics .

Biological Activity

The compound [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16F3N3O2\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2

This structure includes a pyrazole ring, methoxy groups, and a trifluoromethyl phenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this specific compound. A study published in 2021 demonstrated that derivatives with trifluoromethyl phenyl groups exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound showed low MIC values against S. aureus, indicating high potency.
  • Bactericidal Effect: Time-kill assays confirmed its bactericidal effect on stationary phase cells, which are often resistant to conventional antibiotics.
  • Biofilm Disruption: The compound demonstrated moderate inhibition of biofilm formation and was effective in biofilm destruction, which is crucial for treating chronic infections.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus2.540
Enterococcus faecalis5.035

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A review highlighted various pyrazole derivatives showing cytotoxic effects against different cancer cell lines.

Case Studies:

  • MCF7 Cell Line: The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM.
  • NCI-H460 Cell Line: Another study reported an IC50 value of 42.30 µM, indicating moderate effectiveness against lung cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation

The mechanism underlying the biological activity of this compound involves multiple pathways:

  • Inhibition of Macromolecular Synthesis: Studies suggest that the compound inhibits bacterial macromolecular synthesis, leading to cell death.
  • Induction of Apoptosis in Cancer Cells: The anticancer effects are attributed to the induction of apoptosis through various signaling pathways.

Safety and Toxicity

In vivo studies using mouse models indicated that the compound is well-tolerated at doses up to 50 mg/kg, with no significant toxicity observed in blood plasma organ toxicity markers or histopathological examinations.

Q & A

Q. What synthetic strategies are optimal for producing [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone with high purity?

Methodological Answer: The synthesis of pyrazolyl methanone derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization of aromatic rings. Key considerations include:

  • Reagent Selection: Use of 4-methoxybenzaldehyde and trifluoromethylphenyl precursors for substituent introduction.
  • Reaction Conditions: Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

  • X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., 70–85° for fluorophenyl groups), confirming steric interactions .
  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy protons (δ 3.8–4.0 ppm) and pyrazole protons (δ 6.5–7.5 ppm).
    • ¹³C NMR: Detect carbonyl carbons (δ 190–200 ppm) and trifluoromethyl signals (δ 120–125 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 484.15) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

Methodological Answer:

  • Substituent Effects:
    • Methoxy groups enhance solubility and modulate electron density on aromatic rings, affecting receptor binding .
    • Trifluoromethyl groups improve metabolic stability and hydrophobic interactions in target proteins .
  • Biological Assays:
    • Antimicrobial Testing: Broth microdilution (MIC values against S. aureus and E. coli) .
    • Anticancer Screening: MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

Q. How can computational modeling elucidate its mechanism of action?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2) with PyMOL visualization .
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Models: Develop predictive models using descriptors like logP and polar surface area .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Orthogonal Validation: Confirm activity via dual-luciferase reporters or Western blotting for target inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.